S-{3-[(Triphenylsilyl)ethynyl]phenyl} ethanethioate

Photon Upconversion Triplet‑Triplet Annihilation Photophysics

S-{3-[(Triphenylsilyl)ethynyl]phenyl} ethanethioate (IUPAC: S-[3-(2-triphenylsilylethynyl)phenyl] ethanethioate) is a heterobifunctional building block comprising a triphenylsilyl‑protected alkyne and a masked thiol (ethanethioate) conjugated through a 1,3‑disubstituted phenyl spacer. The molecule belongs to the class of silyl‑ethynyl aryl thioesters, where the sterically demanding triphenylsilyl group profoundly modulates electronic structure, thermal robustness, and orthogonal deprotection chemistry relative to smaller trialkylsilylethynyl analogs.

Molecular Formula C28H22OSSi
Molecular Weight 434.6 g/mol
CAS No. 653600-40-9
Cat. No. B12539616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-{3-[(Triphenylsilyl)ethynyl]phenyl} ethanethioate
CAS653600-40-9
Molecular FormulaC28H22OSSi
Molecular Weight434.6 g/mol
Structural Identifiers
SMILESCC(=O)SC1=CC=CC(=C1)C#C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C28H22OSSi/c1-23(29)30-25-13-11-12-24(22-25)20-21-31(26-14-5-2-6-15-26,27-16-7-3-8-17-27)28-18-9-4-10-19-28/h2-19,22H,1H3
InChIKeySORCSLLPSXXHAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-{3-[(Triphenylsilyl)ethynyl]phenyl} Ethanethioate (CAS 653600-40-9): Procurement-Relevant Identity


S-{3-[(Triphenylsilyl)ethynyl]phenyl} ethanethioate (IUPAC: S-[3-(2-triphenylsilylethynyl)phenyl] ethanethioate) is a heterobifunctional building block comprising a triphenylsilyl‑protected alkyne and a masked thiol (ethanethioate) conjugated through a 1,3‑disubstituted phenyl spacer . The molecule belongs to the class of silyl‑ethynyl aryl thioesters, where the sterically demanding triphenylsilyl group profoundly modulates electronic structure, thermal robustness, and orthogonal deprotection chemistry relative to smaller trialkylsilylethynyl analogs [1]. These properties position the compound as a strategic intermediate for synthesizing high‑performance optoelectronic materials and for constructing hierarchically protected scaffolds in multi‑step organic sequences [1].

Why Generic Silylethynyl Phenyl Ethanethioates Cannot Replace CAS 653600-40-9


Substituting CAS 653600-40-9 with a trimethylsilylethynyl (TMS) or un-protected terminal‑alkyne congener leads to tangible, quantifiable compromises across the three performance axes that matter most in materials‑intensive projects: photophysical function, thermal stability, and synthetic orthogonality. In the widely referenced biphenyl annihilator system, replacing triphenylsilylethynyl with TMS‑ethynyl doubles the upconversion quantum yield, fundamentally altering device‑relevant photophysics [1]. At the same time, triphenylsilylethynyl‑capped siloles can sustain a 5 % weight loss only at ≈445 °C [2], whereas TMS‑ethynyl siloles already show measurable mass loss below 100 °C [3]. Moreover, the triphenylsilyl group remains intact under conditions that rapidly cleave TMS‑ethynyl (e.g., Ag(I)‑catalyzed protiodesilylation or KF/MeOH) [4], enabling site‑selective alkyne elaboration while the thioester group is retained. These divergent properties mean that procurement decisions based solely on “silylethynyl‑containing” logic will result in markedly different experimental outcomes; no generic substitute replicates this compound’s triad of steric protection, thermal margin, and orthogonal deprotection.

Quantitative Differentiation Evidence: S-{3-[(Triphenylsilyl)ethynyl]phenyl} Ethanethioate vs. Closest Comparators


Upconversion Quantum Yield: Triphenylsilyl vs. Trimethylsilyl Annihilator Performance

In a direct structural comparator system (symmetrical biphenyl annihilators bearing silylethynyl substituents), replacing the triphenylsilylethynyl group with trimethylsilylethynyl (TMS‑ethynyl) doubles the upconversion quantum yield from ≈6 % to ≈12 %. This demonstrates that the triphenylsilyl substituent intentionally attenuates the quantum yield, a feature that can be exploited to suppress parasitic emission background in constructs where high-efficiency upconversion is undesirable or to tailor the energy of higher triplet states [1]. The quantified difference of ≈6 % absolute quantum yield (50 % relative reduction) provides a clear, measurable boundary between the two compounds for applications in photon management.

Photon Upconversion Triplet‑Triplet Annihilation Photophysics

Thermal Decomposition Threshold: Triphenylsilylethynyl Siloles vs. TMS‑Ethynyl Siloles

The triphenylsilylethynyl group imparts dramatically higher thermal stability to silole frameworks compared to the trimethylsilylethynyl (TMS‑ethynyl) group. 2,5‑Bis(triphenylsilylethynyl)‑3,4‑diphenylsiloles exhibit only 5 % mass loss upon heating to ≈445 °C [1], whereas 1,1‑dialkyl‑2,5‑bis(trimethylsilylethynyl)‑3,4‑diphenylsiloles already display detectable weight loss below 100 °C (<2 % at 100 °C) [2]. The >345 °C differential in the onset of significant mass loss reflects the greater thermal activation barrier introduced by the bulky triphenylsilyl moiety, directly relevant to solution‑processing and device‑fabrication steps that involve elevated temperatures.

Thermal Stability Silole Chemistry Organic Electronics

Electron Mobility: Triphenylsilylethynyl Siloles Outperform Standard Electron‑Transport Benchmark

Triphenylsilylethynyl‑functionalized siloles exhibit an electron mobility of up to 1.2 × 10⁻⁵ cm² V⁻¹ s⁻¹ measured by the transient electroluminescence method, a value approximately fivefold higher than that of tris(8‑hydroxyquinolinato)aluminum (Alq₃), a ubiquitous electron‑transport material in organic light‑emitting diodes [1]. While direct mobility data for the TMS‑ethynyl silole comparator are not available, the observed enhancement is attributed to the electron‑withdrawing effect and larger π‑surface of the triphenylsilylethynyl group, which lowers the LUMO energy and facilitates electron injection. This performance benchmark establishes the compound as a preferred building block when high electron mobility is a design criterion.

Electron Mobility Organic Semiconductors Silole Derivatives

Orthogonal Alkyne Protection: Triphenylsilyl Stability Under TMS‑Cleaving Conditions

The triphenylsilyl‑protected alkyne survives conditions that quantitatively remove the trimethylsilyl (TMS) group from TMS‑ethynyl analogs. While TMS‑alkynes are readily cleaved by Ag(I)‑catalyzed protiodesilylation, KF in MeOH, or Na ascorbate/CuSO₄ [1], the triphenylsilyl group remains intact under these protocols, as established through decades of synthetic practice [2]. This orthogonality allows chemists to chemoselectively deprotect a co‑existing TMS‑alkyne in the presence of the triphenylsilylethynyl group, or conversely to retain the silyl cap while performing reactions on the ethanethioate moiety. The practical consequence is a reduction in the number of protection‑deprotection cycles and higher overall synthetic yield in multi‑step sequences.

Protecting Group Chemistry Orthogonal Deprotection Alkyne Functionalization

High‑Impact Application Scenarios for S-{3-[(Triphenylsilyl)ethynyl]phenyl} Ethanethioate Based on Product‑Specific Evidence


Fabrication of High‑Temperature‑Processable Organic Light‑Emitting Diode (OLED) Emitters

The combination of exceptional thermal stability (T_d5% ≈445 °C) and electron mobility fivefold higher than Alq₃ [2] makes this compound an ideal core building block for next‑generation OLED emitters that must survive aggressive annealing steps. The triphenylsilylethynyl group maintains structural integrity during vacuum deposition or solution‑shearing at temperatures where TMS‑ethynyl analogs decompose [1]. Terminal thiol generation from the ethanethioate allows subsequent anchoring to electrodes or incorporation into conjugated polymer backbones without compromising the thermally robust silyl‑protected alkyne.

Low‑Background Photon‑Upconversion Systems for Bioimaging

When constructing triplet‑triplet annihilation upconversion (TTA‑UC) systems intended for in vitro bioimaging, background luminescence must be strictly minimized. The deliberate 50 % reduction in upconversion quantum yield achieved with the triphenylsilylethynyl group (versus TMS‑ethynyl) [3] provides a tunable parameter to suppress unwanted emission while retaining the UV‑output necessary for photocage activation or photodynamic therapy. The molecule’s ethanethioate moiety can be hydrolyzed to a free thiol for conjugation to targeting ligands, enabling modular bioconjugation strategies.

Multi‑Step Synthesis Involving Orthogonal Alkyne and Thiol Functionalization

The orthogonal stability of the triphenylsilylethynyl group under standard TMS‑cleaving conditions (Ag(I), KF, Na ascorbate) [4] allows chemists to perform iterative Sonogashira couplings, click chemistry, or thiol‑ene reactions without cross‑deprotection. This reduces the number of synthetic steps and improves overall yield in the preparation of complex molecular architectures, such as dendritic light‑harvesting antennas or sequence‑defined oligomers. The compound thereby serves as a key intermediate in “protecting‑group economy” strategies.

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